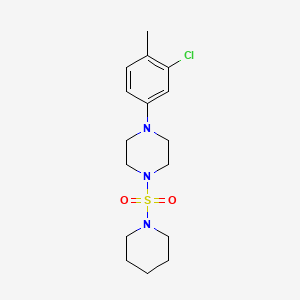![molecular formula C20H22N2O2 B5773239 5-[(4-tert-butylphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5773239.png)
5-[(4-tert-butylphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-tert-butylphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as TBPM-oxadiazole and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of TBPM-oxadiazole is not yet fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or by disrupting the function of certain proteins in the body.
Biochemical and Physiological Effects:
TBPM-oxadiazole has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, TBPM-oxadiazole has also been found to have anti-cancer properties by inducing apoptosis in cancer cells. Furthermore, it has been shown to have anti-microbial properties by inhibiting the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using TBPM-oxadiazole in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in various areas of scientific research. However, one of the limitations of using TBPM-oxadiazole is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of TBPM-oxadiazole. One area of research could be focused on improving the solubility of the compound in water, which would make it easier to work with in lab experiments. Another area of research could be focused on further understanding the mechanism of action of TBPM-oxadiazole, which could lead to the development of more targeted therapies for various diseases. Additionally, the potential use of TBPM-oxadiazole as a fluorescent probe for detecting metal ions could also be further explored.
Synthesemethoden
TBPM-oxadiazole can be synthesized via a multi-step process involving the reaction of 4-tert-butylphenol with paraformaldehyde, followed by the reaction of the resulting product with 2-methylbenzohydrazide. The final step involves the cyclization of the intermediate product to form the desired compound.
Wissenschaftliche Forschungsanwendungen
TBPM-oxadiazole has been studied for its potential applications in various areas of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, TBPM-oxadiazole has also been studied for its potential use as a fluorescent probe for detecting metal ions.
Eigenschaften
IUPAC Name |
5-[(4-tert-butylphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-7-5-6-8-17(14)19-21-18(24-22-19)13-23-16-11-9-15(10-12-16)20(2,3)4/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUYQNOVIBTOOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)COC3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5773170.png)


![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5773202.png)


![N-(4-bromophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide](/img/structure/B5773221.png)


![2-{[3-(3-chlorophenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5773232.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5773244.png)


